3-(5-Chloro-2-(difluoromethoxy)phenyl)prop-2-en-1-ol
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Overview
Description
3-(5-Chloro-2-(difluoromethoxy)phenyl)prop-2-en-1-ol is an organic compound with a complex structure that includes a chlorinated phenyl ring, a difluoromethoxy group, and a propenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-(difluoromethoxy)phenyl)prop-2-en-1-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 5-chloro-2-(difluoromethoxy)benzaldehyde with a suitable propenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-(difluoromethoxy)phenyl)prop-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the propenol moiety can be reduced to form a saturated alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: 3-(5-Chloro-2-(difluoromethoxy)phenyl)prop-2-enal or 3-(5-Chloro-2-(difluoromethoxy)phenyl)prop-2-enoic acid.
Reduction: 3-(5-Chloro-2-(difluoromethoxy)phenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Chloro-2-(difluoromethoxy)phenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-(difluoromethoxy)phenyl)prop-2-en-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorinated phenyl ring and difluoromethoxy group can influence its binding affinity and specificity towards these targets, leading to modulation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(difluoromethoxy)benzaldehyde
- 3-(5-Chloro-2-(difluoromethoxy)phenyl)prop-2-enoic acid
- 3-(5-Chloro-2-(difluoromethoxy)phenyl)propan-1-ol
Uniqueness
3-(5-Chloro-2-(difluoromethoxy)phenyl)prop-2-en-1-ol is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both a difluoromethoxy group and a propenol moiety distinguishes it from other similar compounds, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H9ClF2O2 |
---|---|
Molecular Weight |
234.62 g/mol |
IUPAC Name |
(E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C10H9ClF2O2/c11-8-3-4-9(15-10(12)13)7(6-8)2-1-5-14/h1-4,6,10,14H,5H2/b2-1+ |
InChI Key |
HOCIEVPYHQWLNC-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=C/CO)OC(F)F |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=CCO)OC(F)F |
Origin of Product |
United States |
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